molecular formula C15H14FNO4 B11833396 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid

Cat. No.: B11833396
M. Wt: 291.27 g/mol
InChI Key: PVYGGKWWSJFWBB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-(4-fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a pyridine ring substituted at positions 1, 3, and 6. The numbering begins at the nitrogen atom, with the following substituents:

  • A 4-fluorophenyl group at position 1
  • A ketone group (=O) at position 2
  • A carboxylic acid (-COOH) at position 3
  • A 1-methylethoxy (isopropoxy) group at position 6

The fully saturated 1,2-dihydro pyridine ring indicates partial reduction of the aromatic system between positions 1 and 2. The structural representation in SMILES format is:

O=C(O)C1=C(NC2=CC=C(F)C=C2)C(=O)NC1=CC(OCC(C)C)=C1  

The InChIKey for this compound, computed from its structural features, is ASGZSLFHJDBZNV-UHFFFAOYSA-N .

Alternative Designations and CAS Registry Numbers

This compound is alternatively designated as TSN-084 in pharmacological contexts, particularly when referencing its role as a kinase inhibitor precursor . Other synonyms include:

  • 3-Pyridinecarboxylic acid, 1,4-dihydro-4-oxo-6-phenyl-, ethyl ester (structural analog)
  • Methyl 2,6-dimethyl-4-(3-nitrophenyl)-3-[(2E)-2-propan-2-yloxyiminoethyl]-3,4-dihydropyridine-5-carboxylate (functional analog)

The CAS Registry Number for the precise structure This compound is not explicitly provided in the available literature. However, related compounds in its class have CAS numbers such as 2412309-60-3 for its carboxamide derivative .

Molecular Formula and Weight Calculations

The molecular formula is C₁₅H₁₄FNO₄ , determined through mass spectral analysis and elemental composition verification . The molecular weight calculation proceeds as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 15 12.01 180.15
H 14 1.008 14.11
F 1 19.00 19.00
N 1 14.01 14.01
O 4 16.00 64.00
Total 291.27

This matches experimental values obtained via high-resolution mass spectrometry (HRMS) for related pyridinecarboxylic acid derivatives . The calculated exact mass (291.27 g/mol) aligns with the observed molecular ion peak at m/z 291.27 in electrospray ionization (ESI) spectra .

Properties

Molecular Formula

C15H14FNO4

Molecular Weight

291.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-oxo-6-propan-2-yloxypyridine-3-carboxylic acid

InChI

InChI=1S/C15H14FNO4/c1-9(2)21-13-8-7-12(15(19)20)14(18)17(13)11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,19,20)

InChI Key

PVYGGKWWSJFWBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Hantzsch-Type Cyclization

The Hantzsch reaction is a classical method for synthesizing dihydropyridine derivatives. For the target compound, a modified approach involves:

  • Reactants :

    • 4-Fluorophenylacetaldehyde (aldehyde component)

    • Ethyl 3-oxopent-4-enoate (diketone equivalent)

    • Ammonium acetate (nitrogen source)

Procedure :

  • The aldehyde and diketone are heated under reflux in ethanol with ammonium acetate.

  • The intermediate dihydropyridine ester is isolated and subjected to isopropoxy group introduction at position 6 via nucleophilic substitution (e.g., using isopropyl bromide and K2_2CO3_3 in DMF).

  • Hydrolysis of the ester to the carboxylic acid is achieved using concentrated H2_2SO4_4 at 100°C.

Key Data :

StepYield (%)ConditionsSource
Cyclocondensation65–75Ethanol, reflux, 12 h
Alkylation50–60DMF, K2_2CO3_3, 80°C, 6 h
Hydrolysis85–90H2_2SO4_4, 100°C, 3 h

Substitution Reactions on Pre-Formed Pyridine Cores

Chloropyridine Intermediate Route

This method leverages halogenated precursors for regioselective substitution:

  • Synthesis of 6-chloro-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid :

    • Prepared via cyclocondensation of 4-fluorophenylglyoxal with methyl 3-aminocrotonate.

  • Nucleophilic substitution with isopropoxide :

    • The chloro group at position 6 is displaced using sodium isopropoxide in THF under reflux.

Optimization Insights :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves substitution yields to ~70%.

  • Elevated temperatures (80–100°C) reduce reaction time to 4–6 hours.

Hydrolysis of Nitrile Precursors

Nitrile-to-Acid Conversion

A high-yielding pathway adapted from:

  • Synthesis of 6-isopropoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile :

    • Cyclocondensation of 4-fluorophenylacetaldehyde with ethyl 3-cyano-4-isopropoxyacetoacetate.

  • Acid hydrolysis :

    • The nitrile group is converted to carboxylic acid using 50% H2_2SO4_4 under reflux.

Critical Parameters :

  • Prolonged reflux (>3 hours) ensures complete hydrolysis but may degrade the dihydropyridine ring.

  • Neutralization with NaHCO3_3 post-hydrolysis prevents decarboxylation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield (%)
Hantzsch-TypeScalable, uses inexpensive reagentsMulti-step purification40–50
Chloropyridine SubstitutionHigh regioselectivityRequires halogenated intermediates55–65
Nitrile HydrolysisDirect acid formationSensitive to acidic conditions60–70

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Solvent choice : Ethanol and DMF are preferred for cyclocondensation and substitution, respectively, due to high solubility of intermediates.

  • Catalysts : Palladium acetate (0.5 mol%) enhances coupling efficiency in substitution reactions.

Purification Challenges

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) is standard for isolating intermediates.

  • Crystallization : Final product recrystallization from ethanol/water (1:1) yields >95% purity.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent patents suggest microwave irradiation (150°C, 30 min) reduces cyclocondensation time by 60% while maintaining yields.

Enzymatic Hydrolysis

Preliminary studies indicate lipases (e.g., Candida antarctica) can hydrolyze esters under mild conditions (pH 7, 40°C), avoiding acid-induced side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could be developed as a new class of antimicrobial agents, particularly effective against resistant strains of bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it can induce apoptosis in cancer cells through multiple mechanisms, including:

  • Enzyme Inhibition : Inhibiting key enzymes involved in cell proliferation.
  • Receptor Modulation : Altering signaling pathways that lead to cancer cell death.
  • Cell Cycle Arrest : Inducing arrest at the G1/S phase transition.

A case study evaluating its effects on various cancer cell lines showed significant antiproliferative effects:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results indicate that the compound may be more effective than standard chemotherapeutics in certain contexts.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridineModerate anticancer activityDifferent substituents
TSN-084AnticonvulsantKnown for its action on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly influences biological activity:

  • Target Compound (6-(1-methylethoxy)) : Used in TSN084, this substituent contributes to kinase inhibitory activity, highlighting its role in targeting oncogenic pathways .
  • 6-(2-Methylpropyl) Analog : Exhibits hypoglycemic activity, ranking fourth in potency among a series of 2-oxo-3-pyridinecarboxylic acids .
  • 6-(1-Methylethyl) Analog: Inactive in hypoglycemic assays, emphasizing that minor structural differences (e.g., ether vs. alkyl linkage) can abolish activity .
  • 6-Bromophenyl Derivatives : Show high antioxidant activity (79.05%), suggesting electron-withdrawing groups enhance radical scavenging .

Fluorophenyl-Containing Analogs

  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline Carboxylic Acid: Shares the 4-fluorophenyl motif but features a quinoline core. Such compounds are often associated with antibacterial activity, indicating fluorophenyl groups enhance target binding .
  • Benzimidazole Derivatives with Fluorophenyl Groups: These compounds, such as (4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone, demonstrate the utility of fluorophenyl moieties in improving metabolic stability and binding affinity .

Carboxylic Acid Derivatives

  • 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid (CAS 356068-93-4) : Lacks the fluorophenyl and 6-substituent, resulting in reduced pharmacological relevance compared to the target compound .
  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Demonstrates moderate antibacterial activity, underscoring the importance of substituent diversity in biological applications .

Key Research Findings and Data

Table 1: Comparative Analysis of Structural Analogs

Compound Name 6-Position Substituent Biological Activity Therapeutic Application Reference
Target Compound 1-Methylethoxy Kinase inhibition AML (via TSN084 derivative)
6-(2-Methylpropyl) Analog 2-Methylpropyl Hypoglycemic (active) Diabetes research
6-(1-Methylethyl) Analog 1-Methylethyl Hypoglycemic (inactive) N/A
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)... Bromophenyl Antioxidant (79.05% activity) Antioxidant research
2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Hydrogen No significant activity reported Structural reference

Mechanistic and Pharmacological Insights

  • Hypoglycemic Activity : Substituents at the 6-position dictate activity, with bulkier groups (e.g., 2,2-dimethylpropyl) showing higher potency. The target compound’s 1-methylethoxy group, while inactive in hypoglycemic models, may favor kinase inhibition due to altered steric and electronic properties .
  • Antioxidant and Antibacterial Activity : Electron-withdrawing groups (e.g., bromine) enhance antioxidant efficacy, while methoxy groups may improve membrane permeability in antibacterial agents .

Biological Activity

1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid, also known as TSN-084, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology. This compound is under investigation for its efficacy as a treatment for acute myeloid leukemia (AML) and may also exhibit other therapeutic properties.

Chemical Structure and Properties

  • Chemical Formula: C32H26F2N6O4
  • CAS Number: 2412309-60-3
  • IUPAC Name: N-(3-fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl)-1-(4-fluorophenyl)-2-oxo-6-(propan-2-yloxy)-1,2-dihydropyridine-3-carboxamide

The compound's structure features a pyridine ring substituted with various functional groups that contribute to its biological activity.

TSN-084 acts primarily as a PD-L1 inhibitor, disrupting the PD-1/PD-L1 interaction, which is crucial in immune evasion by cancer cells. This mechanism enhances T-cell activation and promotes anti-tumor immunity. The compound's ability to induce dimerization of PD-L1 has been confirmed through nuclear magnetic resonance (NMR) assays, demonstrating its potential in immunotherapy .

In Vitro Studies

In vitro studies have shown that TSN-084 exhibits significant inhibitory effects on human cancer cell lines. For instance:

  • Cell Growth Inhibition: TSN-084 demonstrated an IC50 value comparable to established PD-L1 inhibitors, indicating potent growth inhibition in various cancer models.

In Vivo Studies

Animal model studies have indicated that TSN-084 can suppress tumor growth effectively. Specifically:

  • Tumor Suppression: In mouse models inoculated with human lung carcinoma cells, TSN-084 significantly reduced tumor size compared to control groups.

Case Studies and Clinical Relevance

Recent research has highlighted the designation of TSN-084 as an orphan drug for the treatment of acute myeloid leukemia by the FDA. This designation underscores its potential therapeutic value in treating rare but serious conditions .

Comparative Analysis of Biological Activity

CompoundMechanism of ActionIC50 (µM)Application Area
TSN-084PD-L1 Inhibition~4.97Oncology (AML)
BMS1166PD-L1 Inhibition~2.01Oncology
YJC-1Microtubule Disruption~4.8Lung Carcinoma

This table compares TSN-084 with other compounds known for their biological activities, illustrating its competitive efficacy in inhibiting tumor growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-1,2-dihydro-6-(1-methylethoxy)-2-oxo-3-pyridinecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of substituted pyridine precursors with fluorophenyl groups. Key steps include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are critical for facilitating ring closure and ester hydrolysis .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct suppression. Higher temperatures (>100°C) may degrade the dihydropyridine ring .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while aqueous workup ensures carboxylic acid formation .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; dihydropyridine C=O at ~170 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the dihydropyridine ring and confirms the 1-methylethoxy orientation .
  • HPLC-MS : Validates purity (>95%) and monitors degradation products under acidic/basic conditions .

Q. How does the compound’s solubility and stability vary under different pH conditions?

  • Methodological Answer :

  • Solubility : Poor in water (logP ~2.8), but improves in DMSO or ethanol. Protonation of the carboxylic acid group at pH < 3 enhances aqueous solubility .
  • Stability : Degrades under strong alkaline conditions (pH > 10) via ring-opening. Store at pH 6–8 in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Source validation : Cross-check purity data (e.g., HPLC traces) from conflicting studies; impurities >5% may skew bioassay results .
  • Assay standardization : Use isogenic cell lines or uniform enzyme batches (e.g., recombinant kinases) to minimize variability in IC₅₀ measurements .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 1-methylethoxy with methoxy) to isolate substituent effects .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2). The fluorophenyl group shows strong hydrophobic interactions in the active site .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; entropy changes in the dihydropyridine ring correlate with binding free energy .

Q. What is the structure-activity relationship (SAR) of modifications to the 1-methylethoxy group?

  • Methodological Answer :

  • Bulkier substituents : Replacing 1-methylethoxy with tert-butoxy reduces metabolic clearance but decreases solubility .
  • Electron-withdrawing groups : Nitro or cyano substitutions at position 6 enhance enzyme inhibition but increase cytotoxicity .
  • Table : Comparison of substituent effects on IC₅₀ and logP:
SubstituentIC₅₀ (µM)logP
1-Methylethoxy0.452.8
Methoxy0.622.1
tert-Butoxy0.383.5

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly (40–85%) across literature reports?

  • Methodological Answer :

  • Catalyst purity : Impure Lewis acids (e.g., AlCl₃ with >5% Fe) reduce yield by promoting side reactions .
  • Workup timing : Delayed quenching of reactions leads to ester hydrolysis before ring closure completes .

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